2-{[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione
Overview
Description
2-{[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of indene derivatives
Preparation Methods
The synthesis of 2-{[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione involves multiple steps. The starting materials typically include 4-methoxy-2-nitrobenzaldehyde and 2,5-dimethyl-1H-pyrrole. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine. The reaction proceeds through a series of condensation and cyclization steps to form the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-{[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
2-{[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a subject of interest for drug discovery and development.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-{[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various applications. the presence of the indene moiety in this compound provides unique structural and functional properties.
Pyrrole derivatives: These compounds are known for their antimicrobial and anticancer activities. The combination of the pyrrole and indene moieties in the target compound enhances its potential biological activities.
Nitrophenyl derivatives: These compounds are often used in the synthesis of pharmaceuticals and agrochemicals. The nitrophenyl group in the target compound contributes to its reactivity and biological properties.
Properties
IUPAC Name |
2-[[1-(4-methoxy-2-nitrophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-13-10-15(11-19-22(26)17-6-4-5-7-18(17)23(19)27)14(2)24(13)20-9-8-16(30-3)12-21(20)25(28)29/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROOMPMCDLVULK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)OC)[N+](=O)[O-])C)C=C3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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